molecular formula C18H22N4O2 B4827628 N-(3-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-(3-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4827628
M. Wt: 326.4 g/mol
InChI Key: SVIVHIMTBTYVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methoxyphenylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine. The final step involves the reaction of this amine with piperazine-1-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and efficiency. Additionally, the use of catalysts and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(3-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-METHOXYPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
  • N-(4-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
  • N-(3-METHOXYPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Uniqueness

N-(3-METHOXYPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-24-17-6-2-5-16(12-17)20-18(23)22-10-8-21(9-11-22)14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIVHIMTBTYVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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